2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine
Description
Properties
CAS No. |
501443-70-5 |
|---|---|
Molecular Formula |
C23H29N5 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-phenyl-N-(5-piperazin-1-ylpentyl)quinazolin-4-amine |
InChI |
InChI=1S/C23H29N5/c1-3-9-19(10-4-1)22-26-21-12-6-5-11-20(21)23(27-22)25-13-7-2-8-16-28-17-14-24-15-18-28/h1,3-6,9-12,24H,2,7-8,13-18H2,(H,25,26,27) |
InChI Key |
UQOQSKRIYZSBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCCCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine typically involves the condensation of quinazoline derivatives with piperazine and phenyl-containing intermediates . One common method involves the reaction of 2-phenylquinazolin-4-amine with 1-(5-bromopentyl)piperazine under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring or the piperazine moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives . Substitution reactions can lead to various substituted quinazoline or piperazine derivatives .
Scientific Research Applications
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine is a complex organic compound featuring a quinazoline core, a phenyl group, and a piperazine moiety. It has a molecular weight of 375.5 g/mol and the molecular formula . This compound is investigated for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.
Scientific Research Applications
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine shows promise in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It functions as an enzyme inhibitor, with research focusing on its ability to inhibit kinases and other enzymes involved in cellular signaling pathways. The uniqueness of this compound lies in its specific combination of a quinazoline core with piperazine and phenyl substituents, enhancing its potential for diverse biological activities compared to similar compounds, making it a valuable candidate for further research in drug development.
Enzyme Inhibition
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine exhibits biological activity, particularly as an enzyme inhibitor. Structure–activity relationship studies have been conducted to assess binding affinities and antagonist activities, revealing key interactions that enhance its efficacy against certain biological targets.
Antimicrobial Activity
Research indicates that 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine has antimicrobial activities. Derivatives of quinazoline have been evaluated for their antibacterial activity .
Anticancer Activity
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes . The compound can bind to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways . This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Quinazoline Core Substitutions : Methoxy, chloro, or aryl groups at positions 6 and 5.
- Position 2 Modifications : Piperazine, piperidine, pyrrolidine, or azepane groups.
- Side Chain Diversity : Length of alkyl linkers (pentyl vs. propyl) and terminal amine groups (piperazine, pyrrolidine, etc.).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : Methoxy groups (e.g., UNC0379) enhance polarity, while chloro substituents (e.g., 7a) increase hydrophobicity and molecular weight .
- Side Chain Impact : Piperazine-terminated chains (as in the main compound) may improve solubility compared to pyrrolidine-terminated analogs (e.g., compound 15) .
- Thermal Stability : Chlorinated analogs (e.g., 7a, 7e in ) exhibit higher melting points (>240°C), likely due to stronger intermolecular forces .
Table 2: Activity Comparison of Selected Analogs
Key Findings :
- Potency : UNC0379’s high selectivity for SETD8 (Ki = 8.5 nM) contrasts with its low activity against PRMT3 (IC50 = 100,000 nM), highlighting substituent-driven target specificity .
- Anticancer Potential: Chlorinated analogs (e.g., 7a–7e) with arylpiperazine groups show promise in preclinical cancer models, though exact mechanisms remain underexplored .
Q & A
Q. What synthetic strategies are recommended for 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolin-4-amine core followed by functionalization of the pentyl linker and piperazine moiety. Key steps include:
- Quinazoline Core Formation : Condensation of anthranilic acid derivatives with nitriles or via cyclization of 2-aminobenzamides .
- Piperazine Introduction : Alkylation or nucleophilic substitution reactions to attach the piperazine group to the pentyl chain .
- Optimization : Reaction temperatures (e.g., 120°C for cyclization) and solvent selection (e.g., POCl₃ for phosphorylation) significantly impact yields. Purification often requires normal-phase chromatography (e.g., 100% dichloromethane to 10% methanol gradients) to isolate the final compound with >80% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Comprehensive characterization involves:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration (e.g., δ 7.28–7.18 ppm for aromatic protons, δ 3.11 ppm for piperazine N–CH₂ groups) .
- IR Spectroscopy : Identification of amine (–NH) stretches (~3300 cm⁻¹) and quinazoline C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 430.25) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s affinity for dopamine receptors or ion channels?
- Methodological Answer :
- Target Selection : Prioritize receptors based on structural analogs (e.g., dopamine D3/D2 receptors for piperazine-containing ligands or Kv1.5 ion channels for quinazoline derivatives ).
- Modification Strategies :
- Piperazine Substituents : Replace the arylpiperazine group (e.g., 4-(2-trifluoromethoxyphenyl) vs. 3,5-dichlorophenyl) to assess steric/electronic effects on binding .
- Linker Optimization : Adjust pentyl chain length or introduce heteroatoms to modulate flexibility and hydrophobicity .
- Assays : Use radioligand binding assays (e.g., [³H]spiperone for D2/D3 receptors ) or patch-clamp electrophysiology for Kv1.5 inhibition .
Q. How should researchers resolve contradictions in reported biological activities (e.g., ion channel vs. receptor targeting)?
- Methodological Answer :
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm receptor/channel specificity.
- Off-Target Screening : Use panels like Eurofins’ CEREP to assess cross-reactivity with 100+ targets .
- Dose-Response Analysis : Compare IC₅₀ values across assays; low nM affinity for Kv1.5 vs. µM-range for dopamine receptors may clarify primary targets.
Q. What computational approaches predict this compound’s pharmacokinetic or pharmacodynamic properties?
- Methodological Answer :
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using analogs (e.g., 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives) to correlate steric/electrostatic fields with activity .
- Molecular Dynamics (MD) Simulations : Simulate binding stability of the piperazine-pentyl linker in dopamine receptor active sites (e.g., D3 receptor PDB: 3PBL) .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and blood-brain barrier permeability, critical for CNS-targeted studies .
Data Contradiction Analysis
Q. How can discrepancies in solubility or stability data across studies be addressed?
- Methodological Answer :
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility studies and track degradation via HPLC under accelerated conditions (40°C/75% RH) .
- Counterion Screening : Test hydrochloride or mesylate salts to improve aqueous solubility (>1 mg/mL) .
Experimental Design Tables
Q. Table 1. Representative Synthetic Yields and Characterization Data
| Step | Yield (%) | Key NMR Signals (δ, ppm) | Reference |
|---|---|---|---|
| Quinazoline core formation | 82 | 8.20 (d, J=9 Hz, 1H) | |
| Piperazine alkylation | 44 | 3.11 (t, J=4.48 Hz, 4H) |
Q. Table 2. Biological Activity Comparison
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Kv1.5 Ion Channel | Patch-clamp | 15 nM | |
| Dopamine D3 Receptor | Radioligand binding | 2.1 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
